(4-Chloropyridin-3-yl)methanol hydrochloride chemical properties
(4-Chloropyridin-3-yl)methanol hydrochloride chemical properties
An In-depth Technical Guide to (4-Chloropyridin-3-yl)methanol hydrochloride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Chloropyridin-3-yl)methanol hydrochloride, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core chemical properties, reactivity, and established applications, offering field-proven insights into its utility.
Introduction: A Versatile Heterocyclic Intermediate
(4-Chloropyridin-3-yl)methanol hydrochloride is a substituted pyridine derivative valued for its role as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive chlorine atom and a primary alcohol on a pyridine scaffold, offers dual functionality for synthetic transformations. This makes it particularly useful in medicinal chemistry for constructing novel heterocyclic compounds and in the agrochemical industry for developing selective pesticides and herbicides.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base.[2]
Physicochemical and Structural Properties
The fundamental properties of a chemical reagent dictate its handling, storage, and application in synthesis. The key characteristics of (4-Chloropyridin-3-yl)methanol hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-chloropyridin-3-yl)methanol;hydrochloride | - |
| CAS Number | 245124-17-8 | [3] |
| Free Base CAS | 189449-41-0 | [1][4] |
| Molecular Formula | C₆H₇Cl₂NO | [3][5] |
| Molecular Weight | 180.03 g/mol | Calculated |
| Appearance | Inferred to be a light yellow or off-white crystalline powder | [6][7] |
| Purity | Typically ≥95% or ≥98% | [3][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [3][6] |
Note: Physical properties such as melting point and exact solubility should be confirmed with the Certificate of Analysis from the specific supplier.
Structural Analysis
The molecule's utility is rooted in its structure, which contains three key features: the pyridine ring, the C4-chloro substituent, and the C3-methanol group.
Core Applications in Synthesis
The dual functionality of this reagent makes it a valuable precursor in several fields.
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Pharmaceutical Development : This compound is a key intermediate for synthesizing pharmaceuticals, especially those targeting neurological disorders like Alzheimer's and Parkinson's disease. [1]It is frequently used to produce nicotinic acetylcholine receptor modulators. [1]The chlorine atom serves as a versatile attachment point for introducing diverse functionalities required for biological activity, a common strategy in modern drug discovery. [8]
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Agrochemical Synthesis : In agrochemistry, it is employed in the formulation of selective herbicides and pesticides. [1]The substituted pyridine motif is a known pharmacophore in many bioactive agrochemicals, and this building block provides a direct route to enhance the bioactivity of active ingredients. [1]
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Medicinal Chemistry : Beyond specific targets, its structural features are broadly valuable for building complex heterocyclic scaffolds. [1]The ability to perform orthogonal reactions—modifying the alcohol and the chloro-substituent independently—provides chemists with significant synthetic flexibility.
Experimental Protocols and Methodologies
The following protocols are representative of how (4-Chloropyridin-3-yl)methanol hydrochloride is typically used in a laboratory setting.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This workflow describes the displacement of the C4-chloride with a generic amine nucleophile, a common and critical reaction.
Causality : A polar aprotic solvent is chosen to solubilize the reactants without interfering with the nucleophile. A non-nucleophilic base is essential to first neutralize the hydrochloride salt, freeing the pyridine nitrogen's lone pair, and then to deprotonate the incoming amine nucleophile, increasing its nucleophilicity. Heat is applied to overcome the activation energy of forming the Meisenheimer complex.
Step-by-Step Methodology:
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Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Chloropyridin-3-yl)methanol hydrochloride (1.0 eq).
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Dissolution : Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material.
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Base Addition : Add a suitable inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.5-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.
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Nucleophile Addition : Add the desired amine nucleophile (1.1-1.5 eq) to the reaction mixture.
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Heating : Heat the reaction to a temperature between 80-120 °C. The optimal temperature depends on the reactivity of the nucleophile.
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Monitoring : Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the desired product.
Safety, Handling, and Storage
Proper handling of this reagent is essential for laboratory safety. The following information is based on safety data for the hydrochloride salts of closely related chloropyridines. [6][7][9]
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Hazard Identification :
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [6][9] * Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure. [6][9] * Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. [6]If dusty conditions are unavoidable, use a NIOSH/MSHA-approved respirator. [9]
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First Aid Measures :
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Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [6] * Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [6][9] * Inhalation : Remove from exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [6][9] * Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention. [6]
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Storage :
Conclusion
(4-Chloropyridin-3-yl)methanol hydrochloride is a high-value synthetic intermediate whose utility is derived from its dual-reactive centers. The capacity for selective nucleophilic aromatic substitution at the C4-position, combined with the versatility of the C3-methanol group, provides a robust platform for the synthesis of complex, functionalized pyridines. For professionals in pharmaceutical and agrochemical R&D, a thorough understanding of this reagent's properties and reactivity is key to unlocking its full potential in the development of novel and effective molecules.
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